molecular formula C11H23NO B1388312 3-[(Neopentyloxy)methyl]piperidine CAS No. 883544-53-4

3-[(Neopentyloxy)methyl]piperidine

Cat. No.: B1388312
CAS No.: 883544-53-4
M. Wt: 185.31 g/mol
InChI Key: BBZWJKVBQAJXGN-UHFFFAOYSA-N
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Description

3-[(Neopentyloxy)methyl]piperidine is an organic compound with the molecular formula C11H23NO. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Neopentyloxy)methyl]piperidine typically involves the reaction of piperidine with neopentyl alcohol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the hydroxyl group of neopentyl alcohol is replaced by the piperidine ring. This reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow reactions, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Neopentyloxy)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Neopentyloxy)methyl]piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Neopentyloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and biological activities .

Properties

IUPAC Name

3-(2,2-dimethylpropoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-5-4-6-12-7-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZWJKVBQAJXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662978
Record name 3-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-53-4
Record name 3-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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